![molecular formula C9H13F3N2O3 B2732039 6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid CAS No. 2504202-17-7](/img/structure/B2732039.png)
6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid
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Description
6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is often referred to as MDO or MDASO and has been shown to have a range of interesting biochemical and physiological effects.
Scientific Research Applications
Sigma-1 Receptor Antagonists
The compound has been used in the development of sigma-1 receptor (σ1R) antagonists . These antagonists have been reported to synergistically enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects . This makes the σ1R a promising drug target for pain management .
Enhancing the Antinociceptive Effect of Morphine
The compound has been found to significantly enhance the antinociceptive effect of morphine . This could potentially lead to more effective pain management strategies .
Rescuing Morphine Tolerance
The compound has been shown to rescue morphine-induced analgesic tolerance . This could potentially improve the effectiveness of morphine as a painkiller over extended periods of use .
Development of Novel Analgesics
The compound’s properties make it a promising candidate for the development of novel analgesics . This could potentially lead to new treatments for chronic pain .
Antitubercular Activity
The compound has been used in the development of antitubercular drugs . A derivative of the compound was found to have a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv , indicating potent antitubercular activity.
Diversity-Oriented Synthesis
The compound’s structure allows for diversity-oriented synthesis , where various azole substituents can be explored . This could potentially lead to the discovery of new compounds with useful properties .
properties
IUPAC Name |
6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c1-9-5-7(2-6(9)10)3-8-4-7;3-2(4,5)1(6)7/h8H,2-5H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGACETAJWMSIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC1=O)CNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid |
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